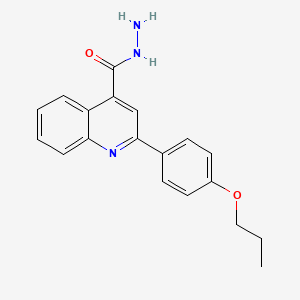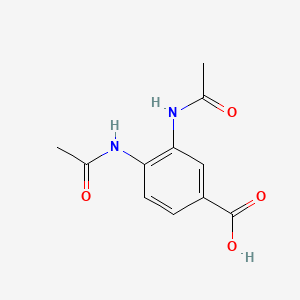
1,2-ジメチル-1H-イミダゾール-5-スルホニルクロリド
概要
説明
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C5H7N2O2SCl and a molecular weight of 194.64 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has several applications in scientific research:
作用機序
Target of Action
It has been used in the derivatization of estrogens for detection in environmental samples .
Mode of Action
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in a derivatization reaction that significantly increases the mass spectrometric signal of analytes . This allows for the confirmation of these analytes even in a complicated matrix .
Pharmacokinetics
Its use in derivatization reactions suggests that it may have a significant impact on the bioavailability of certain compounds .
Result of Action
The result of the action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is an increase in the mass spectrometric signal of analytes, allowing for their confirmation even in a complicated matrix . This has been particularly useful in the detection of estrogens in environmental samples .
Action Environment
The action of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be influenced by various environmental factors. For instance, the efficiency of the derivatization reaction it is involved in can be affected by the composition of the matrix in which it is performed . .
生化学分析
Biochemical Properties
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride plays a significant role in biochemical reactions as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to enhance their detection and analysis . For instance, it has been used in the derivatization of estrogens, significantly increasing the mass spectrometric signal of analytes and providing distinctive fragmentation for their confirmation even in complex matrices . The compound’s ability to form stable derivatives with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying the chemical structure of biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its derivatizing action can alter the activity of enzymes and proteins, leading to changes in metabolic pathways and cellular responses. The compound’s impact on cellular processes underscores its importance in biochemical studies.
Molecular Mechanism
At the molecular level, 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride exerts its effects through binding interactions with biomolecules. It acts as a derivatizing agent, forming covalent bonds with target molecules, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular function. The compound’s ability to modify biomolecules at the molecular level is crucial for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that it remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored. The temporal dynamics of its action are essential for understanding its full impact in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively enhance the detection of biomolecules . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects is critical for its safe and effective use in research.
Metabolic Pathways
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modify biomolecules . Its derivatizing action can influence metabolic flux and metabolite levels, providing insights into cellular metabolism. The compound’s role in metabolic pathways underscores its utility in biochemical analysis and research.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, impacting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can influence its activity and function, making it important to study its subcellular distribution in detail. The compound’s ability to target specific cellular compartments enhances its utility in biochemical research.
準備方法
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be synthesized through several routes. One common method involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulphonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulphonyl chloride group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols.
Major Products: The primary products formed depend on the nature of the nucleophile used in the substitution reactions.
類似化合物との比較
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride can be compared with other sulphonyl chloride derivatives, such as:
1,2-Dimethyl-1H-imidazole-5-carbaldehyde: This compound has a similar imidazole core but differs in the functional group attached to the ring.
1,2-Dimethyl-5-chlorosulfonylimidazole: Another closely related compound with similar reactivity but different substitution patterns.
The uniqueness of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride lies in its specific substitution pattern and reactivity, making it suitable for particular synthetic applications and research purposes .
特性
IUPAC Name |
2,3-dimethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAULHCBIEFNHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849351-92-4 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride used in estrogen detection?
A: Estrogens are notoriously difficult to detect in trace amounts due to their low natural abundance and inherently weak ionization during mass spectrometry analysis. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride acts as a derivatizing agent, reacting with estrogens to form derivatives with enhanced ionization properties. This derivatization significantly increases the mass spectrometric signal of the analytes, allowing for their detection even at extremely low concentrations. []
Q2: How does 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride improve the identification of estrogens?
A: Beyond simply enhancing signal strength, the derivatization process with 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride provides another crucial benefit: distinctive fragmentation patterns. When the estrogen derivatives are subjected to tandem mass spectrometry (MSn), they break down in unique ways, generating characteristic fragment ions. These unique fragmentation patterns act as "fingerprints," allowing for the reliable identification and confirmation of specific estrogens, even within complex sample matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)








